molecular formula C9H8FN3O2 B3090189 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid CAS No. 1208078-32-3

4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B3090189
CAS No.: 1208078-32-3
M. Wt: 209.18 g/mol
InChI Key: MBQRLUBIASCYEQ-UHFFFAOYSA-N
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Description

4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound that belongs to the cinnoline family. This compound is characterized by the presence of an amino group at the 4th position, a fluorine atom at the 7th position, and a carboxylic acid group at the 3rd position on the cinnoline ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-aminocinnoline with a fluorinating agent to introduce the fluorine atom at the 7th position. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-7-fluoroquinoline-3-carboxylic acid: Similar structure but lacks the cinnoline ring.

    7-Fluoro-3,4-dihydroquinoline-3-carboxylic acid: Similar structure but lacks the amino group at the 4th position.

    4-Amino-3,4-dihydroquinoline-3-carboxylic acid: Similar structure but lacks the fluorine atom at the 7th position.

Uniqueness

4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid is unique due to the combination of the amino group, fluorine atom, and carboxylic acid group on the cinnoline ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject for scientific research.

Biological Activity

4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid (CAS No. 1208078-32-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its antimicrobial, antifungal, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The presence of a fluorine atom and an amino group enhances its interaction with biological targets.

Property Value
Molecular Formula C10H9FN2O2
Molecular Weight 208.19 g/mol
IUPAC Name This compound
CAS Number 1208078-32-3

Antimicrobial Activity

Research indicates that 4-amino derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds related to this structure showed significant activity against various bacterial strains. Specifically, derivatives were tested against Staphylococcus aureus and Bacillus subtilis, yielding minimum inhibitory concentrations (MIC) as low as 0.39 µg/mL for certain analogs .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against Candida albicans. In vitro studies reported MIC values of approximately 1.56 µg/mL for related compounds, indicating a promising potential for treating fungal infections .

Anticancer Activity

While the antimicrobial and antifungal properties are well-documented, the anticancer effects of this compound require further investigation. Preliminary studies indicated that certain derivatives did not exhibit significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting that while they are non-toxic to normal epithelial cells, their anticancer potential may be limited or requires modification for enhanced efficacy .

Case Studies

  • Antimicrobial Efficacy Study :
    • A series of synthesized compounds based on this structure were tested against Gram-positive bacteria.
    • Results indicated that modifications in the side chains could enhance antibacterial activity significantly.
  • Fungal Resistance Study :
    • The compound was evaluated against resistant strains of Candida.
    • Results showed that the compound maintained efficacy even in resistant strains, highlighting its potential use in treating difficult infections.

The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes in microbial cells and disruption of cell wall synthesis. The fluorine atom is thought to play a crucial role in enhancing the lipophilicity and membrane permeability of the compound, facilitating its entry into microbial cells.

Properties

IUPAC Name

4-amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O2/c10-4-1-2-5-6(3-4)12-13-8(7(5)11)9(14)15/h1-3,7-8H,11H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQRLUBIASCYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=NC(C2N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 2
4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 3
4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 4
4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 5
4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 6
4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid

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